molecular formula C10H18 B14426409 1-tert-Butylbicyclo[3.1.0]hexane CAS No. 85739-38-4

1-tert-Butylbicyclo[3.1.0]hexane

Cat. No.: B14426409
CAS No.: 85739-38-4
M. Wt: 138.25 g/mol
InChI Key: VWOWWKWGBSNQCE-UHFFFAOYSA-N
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Description

1-tert-Butylbicyclo[310]hexane is a unique bicyclic compound characterized by its rigid structure and the presence of a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butylbicyclo[3.1.0]hexane can be synthesized through a (3 + 2) annulation reaction of cyclopropenes with cyclopropylanilines. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 1-tert-Butylbicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The strained ring system allows for unique reactivity, enabling the compound to participate in a range of chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug development or material synthesis .

Properties

CAS No.

85739-38-4

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-tert-butylbicyclo[3.1.0]hexane

InChI

InChI=1S/C10H18/c1-9(2,3)10-6-4-5-8(10)7-10/h8H,4-7H2,1-3H3

InChI Key

VWOWWKWGBSNQCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CCCC1C2

Origin of Product

United States

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